molecular formula C17H12FNO3 B2999894 (3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1146934-99-7

(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2999894
CAS No.: 1146934-99-7
M. Wt: 297.285
InChI Key: WIPHPSSMGRWEKX-ZROIWOOFSA-N
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Description

The compound (3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a fluorinated indol-2-one derivative characterized by a (3Z)-configured ethylidene bridge linking the indole core to a 3-methoxyphenyl ketone moiety. The 5-fluoro substitution on the indole ring enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics . This structural framework is shared with several derivatives in the indolinone family, which are notable for their roles as kinase inhibitors, antimicrobial agents, and antitumor candidates .

Properties

IUPAC Name

(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-22-12-4-2-3-10(7-12)16(20)9-14-13-8-11(18)5-6-15(13)19-17(14)21/h2-9H,1H3,(H,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPHPSSMGRWEKX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, also known by its CAS number 1146934-99-7, is a compound belonging to the indole class of molecules. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C17H12FNO3
  • Molecular Weight: 297.285 g/mol
  • IUPAC Name: (3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are crucial for cell signaling pathways involved in cancer progression and other diseases.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Biological Activity Data

Activity Description
AntioxidantExhibits significant scavenging activity against free radicals.
AnticancerInduces apoptosis in various cancer cell lines (e.g., breast and prostate cancer).
Kinase InhibitionInhibits specific kinases involved in tumor growth and metastasis.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound induced cell cycle arrest and apoptosis in human breast cancer cells via mitochondrial pathways. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
  • Kinase Inhibition : Another investigation focused on the inhibitory effects of this compound on the PI3K/Akt signaling pathway, which is often dysregulated in cancer. The results indicated a dose-dependent inhibition of Akt phosphorylation, suggesting potential as a therapeutic agent in cancers characterized by this pathway .
  • Oxidative Stress Reduction : A recent study highlighted the compound's ability to reduce oxidative stress markers in cellular models exposed to harmful agents. This effect was linked to the upregulation of endogenous antioxidant enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with structurally related indol-2-one derivatives (Table 1). Key differences lie in substituents, heterocyclic systems, and bioactivity profiles.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Structural Features Biological Activity Reference
(Target) (3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one 5-Fluoro, 3-methoxyphenyl ketone Indol-2-one core, Z-ethylidene bridge Inferred kinase inhibition (analogy to SU11248)
(3Z)-5-Chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one 5-Chloro, 2-fluoro-4-methoxyphenyl Chlorine substitution, para-methoxy group Not explicitly reported (structural analogue)
(3Z)-3-[3-(2-Fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one Thiazolidinone ring, 2-fluorophenyl Thioxo-thiazolidinone system Potential modulation of kinase or protease activity
SU11248 (Sunitinib) 5-Fluoro, pyrrole-3-carboxamide Indolinone-pyrrole hybrid Potent VEGF-R2/PDGF-Rβ tyrosine kinase inhibitor
(3Z)-3-(4-Oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one Thiazol ring, phenyl group Thiazolone-indole fusion Unspecified (structural focus)
Key Structural Differences and Implications
  • Substituent Effects : The 5-fluoro group in the target compound likely enhances metabolic stability compared to the 5-chloro analogue in , as fluorine’s small size and electronegativity reduce oxidative degradation .
  • Heterocyclic Modifications: Replacement of the ketone with a thiazolidinone () or thiazol ring () introduces sulfur atoms, altering electronic properties and hydrogen-bonding capacity. This may shift activity toward protease inhibition or redox modulation .
  • Z-Configuration : The (3Z)-ethylidene configuration is conserved across analogues, critical for maintaining planar geometry and optimal binding to kinase ATP pockets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where a substituted indolin-2-one reacts with an aromatic aldehyde derivative (e.g., 3-methoxyphenylglyoxal). Key steps include:

  • Reaction Optimization : Use of catalysts like piperidine or acetic acid to enhance yield .
  • Purification : Column chromatography or preparative TLC to isolate geometric isomers (Z/E) .
  • Characterization : Confirmation via 1H^1H NMR (e.g., coupling constants for olefinic protons) and LC-MS for purity .

Q. How can researchers confirm the Z-configuration of the exocyclic double bond in this compound?

  • Methodological Answer :

  • NMR Analysis : The 1H^1H NMR coupling constant (JJ) between the olefinic protons (typically < 12 Hz for Z-isomers due to proximity) provides initial evidence .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, resolving spatial arrangement of substituents (e.g., 3-methoxyphenyl and indole moieties) .

Q. What analytical techniques are essential for characterizing this compound’s stability under experimental conditions?

  • Methodological Answer :

  • HPLC-UV/MS : Monitor degradation products under varying pH, temperature, or light exposure .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability .
  • Solution-State NMR : Track structural integrity in solvents like DMSO or methanol over time .

Advanced Research Questions

Q. How should researchers design experiments to evaluate tyrosine kinase inhibitory activity for this compound?

  • Methodological Answer :

  • Biochemical Assays : Use recombinant kinases (e.g., VEGFR-2, PDGFR-β) with ATP-competitive ELISA or fluorescence polarization to measure IC50_{50} values. Include positive controls (e.g., SU11248, a structurally related inhibitor) .
  • Cellular Models : Test in endothelial cell proliferation assays (e.g., HUVECs) with VEGF/PDGF stimulation. Validate selectivity via kinase profiling panels .
  • Data Interpretation : Compare inhibitory potency across isoforms and correlate with structural features (e.g., substituent effects on binding affinity) .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?

  • Methodological Answer :

  • Enhanced Sampling MD Simulations : Use molecular dynamics (e.g., Gaussian accelerated MD) to explore conformational flexibility missed in rigid docking .
  • Binding Free Energy Calculations : Apply MM-PBSA/GBSA to account for solvation and entropy effects .
  • Crystallographic Validation : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify unanticipated binding modes .

Q. How can researchers address challenges in isolating Z/E isomers during synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Use chiral columns (e.g., CHIRALPAK®) or reverse-phase HPLC with gradient elution .
  • Dynamic Equilibration Studies : Monitor isomer ratios under varying temperatures/solvents to identify conditions favoring Z-form .
  • Spectroscopic Differentiation : IR/Raman spectroscopy to detect steric/electronic differences between isomers .

Q. What safety protocols are critical for handling this compound in vitro and in vivo studies?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/respiratory exposure .
  • Waste Disposal : Incinerate at > 1000°C for halogenated organics; avoid aqueous discharge .
  • Acute Toxicity Screening : Perform OECD 423 tests in rodents before in vivo efficacy studies .

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